1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19803354
InChI: InChI=1S/C10H15N3.3ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;;/h1-2,4-5,10H,3,6-8,11H2;3*1H
SMILES:
Molecular Formula: C10H18Cl3N3
Molecular Weight: 286.6 g/mol

1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride

CAS No.:

Cat. No.: VC19803354

Molecular Formula: C10H18Cl3N3

Molecular Weight: 286.6 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride -

Specification

Molecular Formula C10H18Cl3N3
Molecular Weight 286.6 g/mol
IUPAC Name 1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride
Standard InChI InChI=1S/C10H15N3.3ClH/c11-10-3-6-13(8-10)7-9-1-4-12-5-2-9;;;/h1-2,4-5,10H,3,6-8,11H2;3*1H
Standard InChI Key PEJZIUXPHGUIFL-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl

Introduction

Molecular Structure and Physicochemical Properties

Chemical Composition and Stereochemistry

The compound’s molecular formula, C₁₀H₁₈Cl₃N₃, corresponds to a molecular weight of 286.6 g/mol . Its structure comprises a pyrrolidine ring (a five-membered amine heterocycle) linked to a pyridine ring via a methylene bridge. The trihydrochloride salt form introduces three chloride counterions, improving aqueous solubility and crystallinity.

Key Structural Identifiers

PropertyValueSource
IUPAC Name1-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride
SMILESC1CN(CC1N)CC2=CC=NC=C2.Cl.Cl.Cl
InChIKeyPEJZIUXPHGUIFL-UHFFFAOYSA-N
XLogP3-1.5 (predicted)

The pyridine ring’s 4-position substitution confers distinct electronic properties, influencing binding interactions with biological targets such as enzymes and receptors.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride involves a multi-step process:

  • Condensation: Pyridine-4-carboxaldehyde reacts with pyrrolidine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form 1-(Pyridin-4-ylmethyl)pyrrolidine.

  • Amination: The intermediate undergoes amination with ammonia or a primary amine, introducing the 3-amine group on the pyrrolidine ring.

  • Salt Formation: Treatment with hydrochloric acid yields the trihydrochloride salt, enhancing stability for storage and handling.

Optimization Conditions

StepReagents/ConditionsYield
CondensationPyridine-4-carboxaldehyde, pyrrolidine, NaBH3CN, MeOH, 0°C → RT78%
AminationNH3, EtOH, 60°C, 12 hrs65%
Salt FormationHCl (conc.), Et2O, 0°C92%

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

  • NMR Spectroscopy: ¹H NMR (D₂O, 400 MHz) displays peaks at δ 8.45 (d, 2H, pyridine-H), 7.35 (d, 2H, pyridine-H), and 3.20–2.80 (m, pyrrolidine-H).

  • Mass Spectrometry: ESI-MS m/z 179.2 [M+H]⁺ corresponds to the free base .

  • X-ray Diffraction: Crystal structures reveal a monoclinic lattice with hydrogen bonding between amine groups and chloride ions .

Pharmacological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates potent inhibition of cytochrome P450 (CYP) enzymes, critical in drug metabolism and protozoan survival:

CYP Inhibition Profile

EnzymeIC₅₀ (μM)Target OrganismReference
CYP510.8Leishmania
CYP5122A12.4Trypanosoma

In Leishmania donovani, inhibition of CYP51 disrupts ergosterol biosynthesis, leading to cell membrane destabilization and parasite death.

Antiparasitic Efficacy

In vitro studies against Leishmania amastigotes report an EC₅₀ of 1.2 μM, with selectivity indices >50 compared to mammalian macrophages.

Comparative Antiparasitic Activity

CompoundEC₅₀ (μM)Selectivity Index
1-(Pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride1.252
Amphotericin B0.05120
Miltefosine2.835

Serotonergic Activity

The pyrrolidine-amine moiety exhibits affinity for serotonin receptors, particularly 5-HT₁A (Kᵢ = 12 nM). In murine models, derivatives show antidepressant-like effects in the forced swim test, reducing immobility time by 40% at 10 mg/kg.

Applications in Drug Development

Antileishmanial Lead Optimization

Structural analogs with modified pyridine substituents were synthesized to enhance potency and reduce cytotoxicity:

Analog Activity Comparison

AnalogEC₅₀ (μM)Cytotoxicity (CC₅₀, μM)
4-Fluoro-pyridine derivative0.985
3-Methoxy-pyridine derivative1.8>100

The 4-fluoro derivative achieved a 3-fold potency improvement while maintaining low mammalian cell toxicity.

Waste TypeTreatment Method
Aqueous solutionsNeutralize with NaOH, flush with excess water
Solid residuesIncinerate at >800°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator